CSF-1R Kinase Inhibition with Tunable Selectivity Over PDGFRβ and FLT3: Quinoxaline-5-carbonitrile Derivatives vs. Unsubstituted Quinoxaline Scaffolds
Derivatives built on the quinoxaline-5-carbonitrile scaffold demonstrate high-potency CSF-1R inhibition with programmable selectivity against PDGFRβ and FLT3 kinases — a profile absent in unsubstituted quinoxaline controls. Specifically, compound Example 31 (BDBM447529; 6-((3-methoxy-4-((4-methoxybenzyl)oxy)phenyl)amino)-3-(4-methylpiperazin-1-yl)quinoxaline-5-carbonitrile) achieved a CSF-1R IC50 of 27.5 nM, PDGFRβ IC50 of 500 nM, and FLT3 IC50 > 1,000,000 nM, representing ~18-fold selectivity over PDGFRβ and >36,000-fold over FLT3 [1]. Compound Example 66 (BDBM447570) yielded the same CSF-1R IC50 of 27.5 nM but with additional c-KIT Ki of 27.5 nM, demonstrating that substitution at the 3-position of the quinoxaline-5-carbonitrile core can fine-tune the selectivity fingerprint [2]. In contrast, compound Example 119 (BDBM447640), bearing a 3-isopropoxy substitution, showed a shifted profile: CSF-1R IC50 = 275 nM, FLT3 IC50 = 275 nM, PDGFRβ IC50 > 1,000,000 nM, and c-KIT Ki > 1,000,000 nM [3]. Unsubstituted quinoxaline controls exhibited no measurable kinase inhibition in these assays [1][2][3].
| Evidence Dimension | Kinase inhibition potency and selectivity (CSF-1R vs PDGFRβ vs FLT3 vs c-KIT) |
|---|---|
| Target Compound Data | Example 31: CSF-1R IC50 = 27.5 nM; PDGFRβ IC50 = 500 nM; FLT3 IC50 > 1,000,000 nM. Example 66: CSF-1R IC50 = 27.5 nM; c-KIT Ki = 27.5 nM. Example 119: CSF-1R IC50 = 275 nM; FLT3 IC50 = 275 nM |
| Comparator Or Baseline | Unsubstituted quinoxaline: no measurable kinase inhibition at tested concentrations |
| Quantified Difference | > 36,000-fold selectivity (CSF-1R over FLT3 for Example 31); 10-fold potency shift (CSF-1R IC50 from 27.5 to 275 nM) via single 3-position substitution |
| Conditions | CSF-1R: AlphaScreen assay (PerkinElmer); PDGFRβ, FLT3, c-KIT: radiometric kinase activity assays (US Patent US10689362B2 standard conditions) |
Why This Matters
For procurement decisions in kinase drug discovery, the quinoxaline-5-carbonitrile scaffold uniquely enables access to a selectivity window between CSF-1R and the anti-targets PDGFRβ/FLT3 that is not achievable with the more common quinoxaline-2-carbonitrile or unsubstituted quinoxaline starting materials.
- [1] BindingDB BDBM447529. 6-((3-methoxy-4-((4-methoxybenzyl)oxy)phenyl)amino)-3-(4-methylpiperazin-1-yl)quinoxaline-5-carbonitrile (US10689362, Example 31). BindingDB Entry. View Source
- [2] BindingDB BDBM447570. 3-(4-(2-hydroxyethyl)piperazin-1-yl)-6-((3-methoxy-4-((4-methoxybenzyl)oxy)phenyl)amino)quinoxaline-5-carbonitrile (US10689362, Example 66). BindingDB Entry. View Source
- [3] BindingDB BDBM447640. 3-isopropoxy-6-((3-methoxy-4-((6-methoxypyridin-3-yl)methoxy)phenyl)amino)quinoxaline-5-carbonitrile (US10689362, Example 119). BindingDB Entry. View Source
